1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Catalog No.
S798801
CAS No.
85118-25-8
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

CAS Number

85118-25-8

Product Name

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxamide

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11)

InChI Key

VOWKISVRIBSFMO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1

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    Summary of Application: Benzofuran compounds, including “1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide”, are ubiquitous in nature.

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide is a heterocyclic compound characterized by its unique structural features, including a fused benzofuran ring system. The molecular formula for this compound is C9H7NO3, and it has a molecular weight of approximately 177.157 g/mol. Its structure contains a carboxamide functional group, which contributes to its chemical reactivity and biological activity. The compound is also recognized by its CAS number 85118-25-8 and has been cataloged in various chemical databases such as PubChem and ChemicalBook .

There is no current research available on the mechanism of action of DHOC.

Due to the lack of research on DHOC, information regarding its safety and hazards is not available. It's important to handle any unknown compound with caution, assuming potential risks like skin irritation, respiratory issues, and flammability until proper testing is conducted [].

The reactivity of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide can be attributed to the presence of the carboxamide group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the amide group. Other potential reactions include oxidation and reduction processes depending on the reaction conditions and reagents used.

Several synthetic approaches have been developed to produce 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide. Common methods include:

  • Cyclization Reactions: Utilizing appropriate precursors that contain both a carbonyl and an amine group, cyclization can occur under specific conditions (e.g., heat or catalysts) to form the desired heterocyclic structure.
  • Functional Group Transformations: Starting from simpler aromatic compounds, various functional group transformations (e.g., nitration followed by reduction) can be employed to introduce the necessary substituents before cyclization.
  • Multi-step Synthesis: A combination of reactions may be necessary to construct the complex structure systematically.

The choice of synthesis method often depends on factors such as yield, purity, and scalability.

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory drugs.
  • Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.

Studies exploring the interactions of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide with biological targets have shown promise. Investigations into its binding affinity with specific enzymes or receptors are ongoing, which could reveal insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-CarboxyphthalideC9H6O4Contains a phthalide structure; known for toxicity
2-Amino-3-benzofurancarboxylic acidC9H7NO3Contains an amino group; different biological activity
Benzofuran-2-carboxylic acidC9H6O3Lacks nitrogen; primarily studied for environmental effects

While these compounds share certain structural elements with 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide, their distinct functional groups and resulting properties contribute to their unique biological activities and applications.

XLogP3

-0.3

Other CAS

85118-25-8

Dates

Modify: 2023-08-15

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